Pyridinium, 1-(2-amino-2-oxoethyl)-

Description

Contextualization of Pyridinium (B92312) Salts in Advanced Organic Synthesis

Pyridinium salts are a class of organic compounds derived from the quaternization of the nitrogen atom in a pyridine (B92270) ring. wikipedia.org These salts are integral to advanced organic synthesis due to their versatile reactivity. researchgate.net The positively charged pyridinium ring renders the alpha and gamma positions susceptible to nucleophilic attack, a feature exploited in various synthetic transformations. nih.gov Furthermore, N-substituted pyridinium salts can serve as precursors to a variety of other heterocyclic compounds. researchgate.net Their utility is also evident in their application as phase-transfer catalysts and as components of ionic liquids. The ability of the pyridinium moiety to act as a good leaving group is another synthetically valuable characteristic.

N-alkylpyridinium salts, a subgroup to which Pyridinium, 1-(2-amino-2-oxoethyl)- belongs, are particularly noteworthy. They have been utilized as electrophiles in the synthesis of dihydropyridines. wikipedia.org A significant area of research involves the use of N-functionalized pyridinium salts as precursors for radical species under visible light irradiation, which allows for site-selective C-H functionalization of the pyridine ring under mild conditions. nih.govacs.org This approach circumvents the need for harsh acidic conditions often associated with classical Minisci-type reactions. nih.govacs.org

Historical Development and Emerging Research Avenues for N-Substituted Pyridinium Derivatives

The chemistry of pyridinium salts has a rich history, with early studies focusing on their synthesis and basic reactivity. A foundational method for their preparation is the Menshutkin reaction, involving the alkylation of pyridine with alkyl halides. Over time, research has expanded to include a wide array of N-substituents, leading to a diverse family of pyridinium derivatives with tailored properties.

Emerging research is increasingly focused on the applications of these derivatives in medicinal chemistry and materials science. For instance, certain pyridinium salts exhibit significant antimicrobial and antifungal activities. mdpi.comresearchgate.net The mechanism of their antibacterial action is often attributed to their interaction with and disruption of bacterial cell membranes. mdpi.com Another burgeoning field is the use of N-functionalized pyridinium salts in photoredox catalysis. These compounds can act as versatile radical precursors, enabling the formation of carbon- and nitrogen-centered radicals for complex molecule synthesis. nih.govacs.org The development of bifunctional N-substituted pyridinium salts, which can participate in alkene difunctionalization reactions, represents a novel strategy for assembling intricate organic architectures. nih.govacs.org

Scope and Research Significance of Pyridinium, 1-(2-amino-2-oxoethyl)- in Academic Chemistry

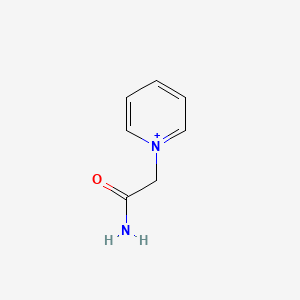

Pyridinium, 1-(2-amino-2-oxoethyl)-, also known as 1-(carbamoylmethyl)pyridinium, is a specific N-substituted pyridinium cation with the chemical formula C₇H₉N₂O⁺. nih.gov Its structure is characterized by a pyridinium ring linked at the nitrogen atom to a 2-amino-2-oxoethyl (or carbamoylmethyl) group. The presence of the primary amide functionality introduces possibilities for hydrogen bonding and further chemical modification.

While extensive research on this exact compound is not widely documented in dedicated studies, its significance can be inferred from research on closely related analogues, such as 1-(2-(alkylamino)-2-oxoethyl) pyridinium chlorides. researchgate.net These related compounds have been synthesized and investigated for their properties as surfactants and for their biological activity. researchgate.net The synthesis of these analogues typically involves a two-step process: the initial formation of an N-alkyl-2-chloroacetamide followed by its reaction with pyridine to form the pyridinium salt. researchgate.net

The research on these related compounds has demonstrated their potential as antibacterial agents against various bacteria found in industrial settings, such as sulfate-reducing and iron bacteria. researchgate.net This suggests a potential avenue of investigation for the biological activity of Pyridinium, 1-(2-amino-2-oxoethyl)-. Furthermore, the amide group in these structures is noted for its potential biodegradability, an attractive feature for environmentally conscious chemical design. researchgate.net

The table below summarizes the key identification and structural information for the chloride salt of Pyridinium, 1-(2-amino-2-oxoethyl)-.

| Identifier | Value |

| IUPAC Name | 1-(2-amino-2-oxoethyl)pyridin-1-ium |

| CAS Number | 41220-29-5 (for the chloride salt) guidechem.com |

| Molecular Formula | C₇H₉N₂O⁺ |

| PubChem CID | 412680 nih.gov |

Detailed research findings on analogous compounds provide a basis for understanding the potential properties of Pyridinium, 1-(2-amino-2-oxoethyl)-. For example, the synthesis of 1-(2-(alkylamino)-2-oxoethyl) pyridinium chlorides has been reported with the following general procedure:

Synthesis of N-Alkyl-2-chloroacetamide : An alkylamine is reacted with chloroacetyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758). researchgate.net

Quaternization of Pyridine : The resulting N-alkyl-2-chloroacetamide is then reacted with pyridine, typically in a solvent like acetone (B3395972), to yield the final pyridinium chloride product. researchgate.net

Characterization of these related compounds has been performed using various spectroscopic methods. The data from these studies can be used to predict the expected spectral characteristics of Pyridinium, 1-(2-amino-2-oxoethyl)-.

| Spectroscopic Data for a Representative Analogue (1-(2-(Decylamino)-2-oxoethyl) pyridinium chloride) researchgate.net | |

| Technique | Observed Features |

| Infrared (IR) Spectroscopy | Peaks around 3399 cm⁻¹ (N-H stretching), 3057 cm⁻¹ (C-H of pyridine ring), and 2920 cm⁻¹ (aliphatic C-H stretching). researchgate.net |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the protons on the pyridine ring, the methylene (B1212753) group adjacent to the pyridinium nitrogen, the N-H proton of the amide, and the protons of the alkyl chain. researchgate.net |

The academic significance of Pyridinium, 1-(2-amino-2-oxoethyl)- lies in its potential as a building block in the synthesis of more complex molecules, possibly in the realms of medicinal chemistry and materials science. Its structure combines the features of a reactive pyridinium salt with a functional amide group, making it a target for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-1-ium-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-5H,6H2,(H-,8,10)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVYOVDSOZMWFU-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328630 | |

| Record name | Pyridinium, 1-(2-amino-2-oxoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136714-45-9 | |

| Record name | Pyridinium, 1-(2-amino-2-oxoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Pyridinium, 1 2 Amino 2 Oxoethyl

Strategies for the N-Alkylation of Pyridine (B92270) Precursors

The core of the synthesis involves the formation of the C-N bond between the pyridine ring's nitrogen and the ethyl group of the side chain. This is typically achieved through N-alkylation, for which both direct and indirect methods have been explored.

The most straightforward and widely utilized method for synthesizing Pyridinium (B92312), 1-(2-amino-2-oxoethyl)- is the direct quaternization of pyridine with a suitable alkylating agent. This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the pyridine nitrogen on an electrophilic carbon atom of the side-chain precursor.

The common precursor for this purpose is 2-haloacetamide, typically 2-chloroacetamide (B119443) (ClCH₂CONH₂) or 2-bromoacetamide (B1266107) (BrCH₂CONH₂). The reaction proceeds by mixing pyridine with the haloacetamide, often in a suitable solvent or neat. The choice of the halogen atom can influence reactivity, with bromide being a better leaving group than chloride, potentially leading to faster reaction rates.

A similar approach has been successfully used in the synthesis of related surfactant molecules. For instance, a series of 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants were synthesized by reacting pyridine with various N-alkyl-2-chloroacetamides. researchgate.net This two-step process first involves creating the desired N-substituted chloroacetamide, which is then used to alkylate pyridine directly. researchgate.net Another study highlights the use of 2-bromo-N-propylacetamide to alkylate pyridine derivatives, demonstrating the versatility of haloacetamides in forming such pyridinium salts. nih.gov

The reaction conditions for direct quaternization can be optimized to improve yields and reaction times. Factors such as temperature, solvent, and the molar ratio of reactants are critical. Solvents like acetone (B3395972), acetonitrile (B52724), or dichloromethane (B109758) are often employed, and in some cases, the reaction can be performed without a solvent by gently heating the neat reactants. nih.govorganic-chemistry.org

Table 1: Examples of Direct N-Alkylation for Pyridinium Salt Synthesis This table is illustrative and based on analogous reactions described in the literature.

| Alkylating Agent | Pyridine Derivative | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-alkyl-2-chloroacetamide | Pyridine | Dichloromethane | Stirring, Room Temp | 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride | researchgate.net |

| 2-bromo-N-propylacetamide | 4-substituted Pyridines | Acetone | Ultrasound Activation | 1-(2-oxo-2-(propylamino)ethyl)pyridinium bromide | nih.gov |

Indirect routes offer alternative pathways to the target molecule, often by activating either the pyridine ring or the alkylating agent to facilitate the reaction under different conditions.

One notable indirect strategy involves the use of pyridine N-oxides. The N-oxide can be activated using reagents like trifluoromethanesulfonic anhydride. nih.gov This activation makes the pyridine ring susceptible to nucleophilic attack, allowing for the introduction of substituents at the 2- or 4-positions. nih.gov While typically used for C-C bond formation, this principle can be adapted for N-alkylation under specific conditions.

Another advanced indirect method involves the reaction of primary amines with pyrylium (B1242799) salts. rsc.orgresearchgate.net In this scenario, a pre-formed amine containing the acetamide (B32628) moiety, such as 2-aminoacetamide, could theoretically react with a pyrylium salt to yield the desired pyridinium product. This "amine-to-pyridinium" conversion is a powerful tool for creating complex pyridinium salts from readily available amines. rsc.orgnih.gov The process works by converting the primary amine into a good leaving group upon reaction with the pyrylium salt, fundamentally altering the traditional reactivity of the C-N bond. rsc.org

Functionalization of the Acetamide Moiety within Pyridinium Systems

The acetamide side chain (-CH₂CONH₂) is a key functional group that can be either pre-formed on the alkylating agent or constructed after the pyridinium ring is formed.

The formation of the amide bond is a critical step, which can be strategically placed either before or after the quaternization of the pyridine nitrogen.

Strategy 1: Pre-Quaternization Amide Formation This is the most common approach, where 2-chloroacetamide is first synthesized and then used to alkylate pyridine. researchgate.net 2-Chloroacetamide itself is typically prepared from chloroacetyl chloride and ammonia (B1221849). Similarly, to create derivatives, N-substituted 2-chloroacetamides can be prepared from chloroacetyl chloride and a primary amine, followed by reaction with pyridine. researchgate.net

Strategy 2: Post-Quaternization Amide Formation An alternative route involves first alkylating pyridine with a precursor containing a different functional group, such as an ester or a carboxylic acid, and then converting that group into the primary amide. For example, pyridine can be alkylated with methyl 2-bromoacetate to yield 1-(2-methoxy-2-oxoethyl)pyridinium bromide. nih.gov The ester group on this pyridinium salt can then be converted to the primary amide by aminolysis with ammonia. This approach may be advantageous when the desired amide is difficult to handle as a halo-acetamide precursor.

The conversion of a carboxylic acid to an amide would typically employ standard peptide coupling reagents. luxembourg-bio.com Starting with 1-(carboxymethyl)pyridinium chloride (betaine hydrochloride), reaction with ammonia in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or halo-uronium reagents (e.g., HATU) could form the target amide. luxembourg-bio.com

Once the Pyridinium, 1-(2-amino-2-oxoethyl)- salt is formed, the side chain can be further modified. A significant pathway for derivatization involves the formation of a pyridinium ylide. The methylene (B1212753) protons (–CH₂–) adjacent to the positively charged pyridinium nitrogen are acidic and can be removed by a base (e.g., potassium carbonate, triethylamine) to form a highly reactive pyridinium ylide intermediate. nih.govresearchgate.net

This ylide is a 1,3-dipole and can participate in a variety of chemical reactions, particularly cycloadditions, which are powerful methods for constructing new heterocyclic rings. nih.gov It can also react as a nucleophile with various electrophiles. For instance, pyridinium ylides have been shown to react with aldehydes in aldol-type reactions and with Michael acceptors in conjugate additions. rsc.org This reactivity provides a versatile handle to introduce new carbon-carbon bonds and functional groups onto the side chain, effectively using the initial pyridinium salt as a building block for more complex molecules. organic-chemistry.orgrsc.org

Table 2: Reactivity of Pyridinium Ylides

| Ylide Precursor | Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Pyridinium Salt | Base (e.g., K₂CO₃) | Deprotonation | Pyridinium Ylide | researchgate.net |

| Pyridinium Ylide | Alkyne | 1,3-Dipolar Cycloaddition | Indolizine (B1195054) | nih.gov |

| Pyridinium Ylide | Enone | Conjugate Addition / Cyclization | Dihydrofuran | organic-chemistry.org |

Advanced Synthetic Techniques and Optimization Protocols

To improve the efficiency, environmental impact, and scope of the synthesis, several advanced techniques and optimization protocols can be applied.

Ultrasound-Assisted Synthesis: The use of ultrasound activation has been reported to improve the synthesis of pyridinium salts. nih.gov Sonication can enhance reaction rates and yields in the N-alkylation step, often allowing for milder conditions and shorter reaction times compared to conventional heating. nih.gov

Mechanochemistry: Mechanochemical methods, which involve reactions induced by mechanical force (e.g., ball milling) in the absence of bulk solvents, are emerging as a green and efficient synthetic tool. rsc.org The deaminative arylation of amides mediated by pyrylium salts has been successfully performed under mechanochemical conditions, suggesting its potential applicability to the synthesis of pyridinium salts. rsc.org

Optimization of Reaction Parameters: Systematic optimization of reaction conditions is crucial for maximizing yield and purity. This includes:

Solvent Screening: The choice of solvent can significantly impact the rate of quaternization. Polar aprotic solvents like acetonitrile or acetone are generally effective. nih.gov

Temperature Control: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Monitoring the reaction progress at different temperatures helps identify the optimal balance between reaction rate and side-product formation.

Reagent Stoichiometry: Adjusting the molar ratio of pyridine to the alkylating agent can ensure complete consumption of the limiting reagent and simplify purification.

Base Selection: For reactions involving ylide formation, the choice of base is critical. The base must be strong enough to deprotonate the methylene group but not so strong as to cause undesired side reactions. organic-chemistry.orgresearchgate.net

By employing these strategies, the synthesis of Pyridinium, 1-(2-amino-2-oxoethyl)- can be conducted in a controlled, efficient, and adaptable manner, allowing for both its direct preparation and its use as an intermediate for further chemical elaboration.

Microwave-Assisted Synthesis of Pyridinium Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been effectively applied to the synthesis of pyridinium salts and their analogues.

The synthesis of pyridinium salts typically involves the quaternization of a pyridine derivative with an appropriate alkyl halide. Under microwave irradiation, this SN2-type reaction can be significantly expedited. For instance, the synthesis of 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide was achieved in just 3 minutes by irradiating a solution of 2-bromomethyl-6-nitroquinazolin-4-one and pyridine in acetonitrile with microwaves. asianpubs.org Similarly, various pyridylimidazo[1,5-a]pyridine derivatives have been quaternized with iodoethane (B44018) in acetonitrile under microwave conditions at 155 °C for 50 minutes, yielding the corresponding pyridinium salts. mdpi.com

The Bohlmann-Rahtz pyridine synthesis, a method for producing tri- and tetrasubstituted pyridines, has also been adapted for microwave-assisted conditions. organic-chemistry.orgresearchgate.net This one-pot procedure, involving the reaction of ethyl β-aminocrotonate with various alkynones, can be completed in 10-20 minutes at 170°C, offering superior yields compared to conventional heating. organic-chemistry.org The use of polar solvents like DMSO has been shown to enhance the efficiency of these microwave-assisted reactions, with reported yields reaching up to 98%. organic-chemistry.org

| Precursors | Reaction Conditions | Product | Yield | Reference |

| 2-bromomethyl-6-nitroquinazolin-4-one, Pyridine | Acetonitrile, Microwave, 3 min | 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide | - | asianpubs.org |

| Pyridylimidazo[1,5-a]pyridine, Iodoethane | Acetonitrile, Microwave, 155 °C, 50 min | Quaternized pyridinium salts | 41-48% | mdpi.com |

| Ethyl β-aminocrotonate, Alkynones | DMSO, Microwave, 170 °C, 10-20 min | Tri/tetrasubstituted pyridines | up to 98% | organic-chemistry.org |

Green Chemistry Principles in Pyridinium Salt Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyridinium salt synthesis, several environmentally benign methodologies have been developed.

One notable approach is the use of mechanochemistry, specifically liquid-assisted grinding (LAG). This solvent-free or minimal-solvent technique involves the grinding of reactants in a mortar and pestle, often with a small amount of liquid to enhance the reaction rate. srce.hr The synthesis of quaternary pyridinium salts from pyridoxal (B1214274) oxime and substituted phenacyl bromides has been successfully demonstrated using this method, with the addition of a few drops of absolute ethanol (B145695). srce.hr This process offers advantages such as being environmentally friendly, having a simple workup procedure, and providing moderate to excellent yields. srce.hr

Another green chemistry strategy involves designing biodegradable pyridinium-based ionic liquids. By incorporating an ester moiety into the side chain of the pyridinium cation, ionic liquids that are "readily biodegradable" have been synthesized. rsc.org These compounds were prepared from pyridine or nicotinic acid, highlighting a move towards more sustainable chemical designs. rsc.org

Flow Chemistry Applications for Scalable Production

Flow chemistry, the continuous processing of chemical reactions in reactors, presents a scalable and efficient alternative to traditional batch synthesis. This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety.

The synthesis of pyridinium salts has been successfully adapted to continuous flow systems. For example, the production of butylpyridinium bromide has been optimized using a human-in-the-loop implementation of a multi-objective Bayesian optimization platform under continuous flow conditions. vapourtec.comucla.edu This approach allowed for the simultaneous optimization of reaction yield and production rate. vapourtec.comucla.edu Flow chemistry has also been employed in the synthesis of bicyclic aziridines from pyridinium salts via photochemical transformation, demonstrating the versatility of this technique. acs.orgresearchgate.net In one instance, a fluorinated ethylene (B1197577) propylene (B89431) (FEP) reactor operated continuously for 4.5 days, producing the desired product at a rate of 2 grams per day. acs.org

| Synthesis Type | Reactor Type | Key Advantages | Production Rate/Time | Reference |

| Butylpyridinium bromide | Continuous flow with Bayesian optimization | Simultaneous optimization of yield and production rate | - | vapourtec.comucla.edu |

| Bicyclic aziridines | FEP tube reactor (photochemical) | Continuous production over multiple days | 2 g/day | acs.org |

| Katritzky salts | Telescoped flow reactors | Drastically reduced reaction time | 18 minutes total residence time | acs.org |

Electrochemical Synthesis of Pyridinium Derivatives

Electrochemical methods offer a unique and powerful approach to the synthesis of pyridinium derivatives, often proceeding under mild conditions without the need for harsh chemical reagents. researchgate.netresearchgate.net These techniques typically involve the electrochemical oxidation of a substrate to generate a reactive intermediate that then reacts with pyridine or a pyridine derivative.

An efficient and selective N-arylation of pyridine derivatives has been demonstrated through the nucleophilic substitution reaction of electrochemically generated π-radical cations of compounds like pyrene (B120774) and perylene. researchgate.net This method provides a versatile route to pyridinium-conjugated assemblies. The electrochemical oxidation of zinc tetraphenylporphyrin (B126558) in the presence of pyridine also leads to the formation of the corresponding β-pyridinium salt in good yield. rsc.org

More recently, an electrochemical method for the para-selective single-carbon insertion into polysubstituted pyrroles has been developed to afford pyridine derivatives. scitechdaily.com This transformation is enabled by distonic radical cation intermediates and is governed by the electronic properties of the nitrogen-protecting groups. scitechdaily.com

Purification and Isolation Methodologies for High Purity Pyridinium, 1-(2-amino-2-oxoethyl)-

The purification and isolation of pyridinium salts are crucial steps to ensure the high purity required for subsequent applications. The methods employed often depend on the specific properties of the target compound.

For compounds structurally similar to Pyridinium, 1-(2-amino-2-oxoethyl)-, such as 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants, a common initial purification step involves the removal of solvent by rotary evaporation to obtain a crude solid powder. researchgate.net

A widely used technique for the purification of pyridinium salts is recrystallization. For example, 1-aminopyridinium iodide can be recrystallized from absolute ethanol to yield almost-white crystals with high purity. orgsyn.org The process involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and is determined by the solubility characteristics of the pyridinium salt.

For the purification of pyridylaminated (PA-) derivatives, particularly in cases where there is a large excess of the derivatizing agent like 2-aminopyridine, cation-exchange chromatography has proven to be a simple and efficient method. nih.gov This technique is especially suitable for the purification and separation of smaller PA-derivatives and for large-scale preparations. nih.gov The separation is typically achieved on a column such as Dowex 50X8, eluting with a buffered solution. nih.gov This method is significantly faster than gel filtration, requiring only about 10 minutes to purify a sample. nih.gov

Reactivity and Reaction Mechanisms of Pyridinium, 1 2 Amino 2 Oxoethyl

Role as a Nucleophilic or Electrophilic Reagent in Organic Transformations

The chemical behavior of Pyridinium (B92312), 1-(2-amino-2-oxoethyl)- is characterized by the electrophilicity of the pyridinium ring and the nucleophilic potential of the side chain. wikipedia.orgresearchgate.net

Electrophilic Activation of Substrates by Pyridinium Ring

The nitrogen atom in the pyridine (B92270) ring bears a permanent positive charge, rendering the entire aromatic system electron-deficient. wikipedia.org This inherent electrophilicity makes the pyridinium ring highly susceptible to attack by nucleophiles. wikipedia.orgnih.gov Reactions typically occur at the C2 and C4 positions, which are electronically activated towards addition. wikipedia.org The process of a nucleophile attacking the ring is a key step in many dearomatization strategies, which convert flat, aromatic compounds into three-dimensional structures. nih.gov

The attachment of the 2-amino-2-oxoethyl group further influences this reactivity. While the primary function of the pyridinium moiety is to act as an electrophile, this activation is a crucial first step for a variety of transformations, including reductions and additions that form substituted dihydropyridines. nih.gov

Nucleophilic Participation via the Acetamide (B32628) Nitrogen

The acetamide group (-CH₂C(O)NH₂) attached to the pyridinium nitrogen contains a nitrogen atom with a lone pair of electrons, which can act as a nucleophile. researchgate.net In reactions such as acylation, sulfonylation, or alkylation, this amino group can attack various electrophilic reagents. researchgate.net This reactivity is well-documented in related heterocyclic systems where the amino group is a primary site for electrophilic attack. researchgate.net

Furthermore, N-aminopyridinium salts, which are structurally related, are noted for their N-centered nucleophilicity, engaging in reactions like N-acylation and N-alkylation. nih.gov This bifunctional nature, combining an electrophilic core with a nucleophilic site, allows for complex molecular constructions. nih.gov

Ylide Formation and its Chemical Reactivity

A significant aspect of the reactivity of Pyridinium, 1-(2-amino-2-oxoethyl)- involves the formation of a pyridinium ylide. rsc.org An ylide is a neutral, dipolar molecule with adjacent positive and negative charges. wikipedia.orglibretexts.org In this case, a strong base can abstract a proton from the methylene (B1212753) carbon (the carbon atom between the pyridinium nitrogen and the carbonyl group), creating a carbanion adjacent to the positively charged nitrogen. nih.gov

This ylide is a powerful nucleophile and a 1,3-dipole, enabling it to participate in a variety of reactions, most notably [3+2] cycloadditions with suitable dipolarophiles like alkenes. nih.gov For instance, pyridinium ylides generated from N-phenacylpyridinium salts react with nitroalkenes to form indolizine (B1195054) scaffolds, which are important cores in medicinal chemistry. nih.gov This reactivity provides a pathway to complex heterocyclic systems from relatively simple starting materials.

Table 1: Reactivity of Pyridinium Ylides in Organic Synthesis

| Ylide Precursor | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| 1-Phenacylpyridinium bromide | Triethylamine (base), 2-(1-chloro-2-nitrovinyl)naphthalene | Indolizine derivative | nih.gov |

| N-Aminopyridinium salt | Base | Pyridinium ylide (for SNAr) | nih.gov |

| Alkyltriphenylphosphonium salt | Strong base (e.g., n-butyllithium) | Alkene (via Wittig reaction) | wikipedia.orglibretexts.org |

Investigation of Reaction Kinetics and Thermodynamic Profiles

Understanding the kinetics and thermodynamics of reactions involving Pyridinium, 1-(2-amino-2-oxoethyl)- is crucial for optimizing reaction conditions and maximizing yields. This involves studying the rates of reaction and the energy changes that occur during a transformation.

Rate-Determining Steps in Pyridinium-Mediated Reactions

For reactions involving Pyridinium, 1-(2-amino-2-oxoethyl)-, the RDS can vary depending on the specific transformation:

Ylide Formation: The formation of the pyridinium ylide requires the deprotonation of the α-carbon by a base. This proton abstraction step is often the slowest step in the sequence and is therefore the rate-determining step. youtube.com

Nucleophilic Attack on the Ring: When a nucleophile attacks the electrophilic pyridinium ring, the formation of the initial addition product (a dihydropyridine (B1217469) intermediate) is typically the energetically most demanding step and thus serves as the RDS. fiveable.me

Cycloaddition of the Ylide: In [3+2] cycloaddition reactions, the concerted or stepwise formation of the five-membered ring from the ylide and the alkene is the rate-determining step.

Activation Energy Studies of Pyridinium, 1-(2-amino-2-oxoethyl)- Transformations

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. fiveable.me It represents the energy barrier that reactants must overcome to be converted into products. fiveable.me The RDS has the highest activation energy of all steps in a reaction mechanism. fiveable.me

Experimental determination of activation energy is typically achieved by measuring reaction rate constants (k) at different temperatures and applying the Arrhenius equation. nih.gov For example, a kinetic study on the absorption of CO₂ in an aqueous solution of 1-(2-aminoethyl) piperazine (B1678402) (AEPZ) determined the activation energy to be 42.42 kJ/mol for a specific concentration. nih.gov Such studies provide invaluable data for process design and optimization. nih.govrsc.org

While specific experimental data for Pyridinium, 1-(2-amino-2-oxoethyl)- is not extensively published, a hypothetical study could yield data similar to that presented in Table 2. Such a table would illustrate the relationship between temperature, the reaction rate constant, and the calculated activation energy for a given transformation, such as its reaction with a nucleophile.

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction (Note: This data is for illustrative purposes and does not represent experimental results for Pyridinium, 1-(2-amino-2-oxoethyl)-)

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Natural Log of k (ln(k)) | Inverse Temperature (1/T) (K⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| 298 | 0.05 | -3.00 | 0.00336 | \multirow{4}{*}{55.0} |

| 308 | 0.12 | -2.12 | 0.00325 | |

| 318 | 0.27 | -1.31 | 0.00314 | |

| 328 | 0.58 | -0.54 | 0.00305 |

Mechanistic Pathways of Pyridinium, 1-(2-amino-2-oxoethyl)- in Catalytic Cycles

The utility of pyridinium salts in various catalytic systems is well-documented. However, specific data on the mechanistic pathways of Pyridinium, 1-(2-amino-2-oxoethyl)- in several key catalytic cycles remains limited in publicly available scientific literature.

Role as a Component in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This is often achieved by a catalyst, such as a quaternary ammonium (B1175870) salt, that can transport a reactant across the phase boundary.

Involvement in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyridinium-based structures can act as organocatalysts, for instance, in reactions like the Morita-Baylis-Hillman reaction where they can be part of a functionalized ionic liquid supporting the catalyst. Chiral pyridinium salts have also been developed as effective Brønsted acid-base combined catalysts for enantioselective reactions.

Despite the broad involvement of pyridinium moieties in organocatalysis, specific research detailing the involvement and mechanistic pathways of Pyridinium, 1-(2-amino-2-oxoethyl)- within organocatalytic systems is not prominently featured in the scientific literature.

Precursor to N-Heterocyclic Carbene Formation

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that are widely used as ligands in transition-metal catalysis and as organocatalysts themselves. They are typically generated by the deprotonation of a precursor salt, often an imidazolium (B1220033) or, less commonly, a pyridinium salt. The synthesis of these precursors is a critical step.

The potential for a pyridinium salt to serve as an NHC precursor depends on the substitution pattern on the pyridinium ring. While there are established methods for synthesizing various NHC precursors, there is no direct evidence in the reviewed literature to suggest that Pyridinium, 1-(2-amino-2-oxoethyl)- is a common or effective precursor for the formation of N-heterocyclic carbenes.

Stability and Degradation Mechanisms under Various Reaction Conditions

The stability of a catalyst or reagent is a crucial factor for its practical application. Understanding its degradation pathways under different conditions, such as heat and hydrolysis, is essential.

Thermal Decomposition Pathways

The thermal stability of pyridinium salts can vary significantly depending on the nature of the substituents and the counter-ion. Decomposition can occur through various mechanisms, including dealkylation or degradation of the heterocyclic ring.

Specific studies detailing the thermal decomposition pathways of Pyridinium, 1-(2-amino-2-oxoethyl)- , including the identification of decomposition products and the kinetics of the process, are not available in the surveyed scientific literature.

Hydrolytic Stability and Mechanism

Hydrolytic stability refers to the resistance of a compound to break down in the presence of water. For pyridinium salts, this can involve the cleavage of substituent groups or, under harsh conditions, opening of the pyridinium ring. The amide linkage in Pyridinium, 1-(2-amino-2-oxoethyl)- could be susceptible to hydrolysis under acidic or basic conditions.

A comprehensive study on the hydrolytic stability and the specific mechanism of degradation for Pyridinium, 1-(2-amino-2-oxoethyl)- across a range of pH values and temperatures has not been found in the public research domain. While general methods for assessing the hydrolytic stability of chemical compounds exist, specific data for this pyridinium derivative is not published.

Photochemical Reactivity Pathways

The photochemical reactivity of pyridinium compounds, including those structurally analogous to Pyridinium, 1-(2-amino-2-oxoethyl)-, is a subject of significant academic interest. The exposure of these compounds to ultraviolet (UV) light can induce a variety of complex reactions, leading to the formation of novel molecular structures. While specific research on the photochemical pathways of Pyridinium, 1-(2-amino-2-oxoethyl)- is not extensively documented, the well-established reactivity of related pyridinium ylides and salts provides a strong basis for predicting its behavior.

Upon irradiation with UV light, N-iminopyridinium ylides, which are aromatic analogues of azomethine imines, are known to undergo electrocyclization from their photo-excited singlet state. chimia.ch This process typically results in the formation of non-aromatic, boat-shaped 1,2-diazepine isomers via a postulated bicyclic diaziridine intermediate known as a diazanorcaradiene. chimia.ch This photoisomerization leads to a significant change in the molecule's polarity, as the highly polar, mesoionic pyridinium ylide is converted into a much less polar, lipophilic diazepine. chimia.ch

The photochemical reactions of pyridinium salts can also proceed through different pathways. For instance, DFT calculations on the photochemical reaction of 1-n-N-butylpyridinium salt in water with a hydroxide (B78521) anion suggest that the S2 excited state, achieved by irradiation at 253 nm, can convert into a Dewar isomer (2-butyl-2-azabicyclo[2.2.0]hexa-2,5-dien-2-yl cation). nih.govresearchgate.net This highly strained intermediate can then react with a nucleophile, such as a hydroxide anion, to yield products like 6-n-butyl-6-azabicyclo[3.1.0]hex-3-en-2-ol. nih.govresearchgate.net The discovery of pyridinium salts undergoing a unique photocyclization to produce bicyclic aziridines has opened avenues for their synthetic application. scilit.comrsc.org

Furthermore, the formation of electron donor-acceptor (EDA) complexes between arenes and pyridinium cations can lead to photochemical C-H pyridination. nih.gov Irradiation of such complexes with black light (around 350 nm) can induce a single electron transfer, forming aryl radical cation intermediates that are subsequently trapped by pyridine nucleophiles under aerobic conditions. nih.gov Some pyridinium ylides have also been observed to possess radical characteristics, indicating that thermally induced electron-transfer processes could be involved in their reactivity. rsc.org

The specific photochemical pathways of Pyridinium, 1-(2-amino-2-oxoethyl)- would likely be influenced by the nature of the 1-(2-amino-2-oxoethyl) substituent. The presence of the amide group could affect the electronic properties of the pyridinium ring and potentially influence the stability and reactivity of any photo-generated intermediates.

The following table summarizes the observed photochemical reactivity of various pyridinium compounds, providing a comparative framework for understanding the potential pathways for Pyridinium, 1-(2-amino-2-oxoethyl)-.

| Compound Type | Irradiation Conditions | Primary Photochemical Process | Key Intermediates | Major Products | Reference(s) |

| N-Iminopyridinium Ylides | UV Light | Electrocyclization | Diazanorcaradienes | 1,2-Diazepines | chimia.ch |

| 1-n-N-Butylpyridinium Salt | 253 nm, in water with OH⁻ | Isomerization and Nucleophilic Addition | Dewar Isomer | 6-n-Butyl-6-azabicyclo[3.1.0]hex-3-en-2-ol | nih.govresearchgate.net |

| Arene-Pyridinium EDA Complexes | ~350 nm (Black Light), O₂ | C-H Pyridination | Aryl Radical Cation | N-Arylpyridinium Products | nih.gov |

| Pyridinium Salts | UV Light | Photocyclization | Bicyclic Aziridines | Bicyclic Aziridines | scilit.comrsc.org |

Theoretical and Computational Investigations of Pyridinium, 1 2 Amino 2 Oxoethyl

Electronic Structure Analysis and Bonding Characteristics

The electronic nature of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For Pyridinium (B92312), 1-(2-amino-2-oxoethyl)-, computational methods provide a powerful lens to probe these characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide detailed insights into the electron density distribution within Pyridinium, 1-(2-amino-2-oxoethyl)-.

These studies are expected to reveal a significant delocalization of positive charge across the pyridinium ring, a characteristic feature of such aromatic systems. The nitrogen atom in the ring will bear a substantial portion of this positive charge. The electron-withdrawing nature of the pyridinium ring influences the attached acetamido group. Consequently, the electron density around the carbonyl group and the amide nitrogen is also affected.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed as part of the DFT calculations, can quantify the charge distribution on each atom. This analysis is crucial for understanding intermolecular interactions and the molecule's reactivity. For instance, the electrostatic potential map would likely show a high positive potential around the pyridinium ring and a negative potential near the oxygen atom of the carbonyl group, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative Calculated Atomic Charges using DFT (B3LYP/6-31G(d,p))

| Atom | Calculated Charge (e) |

| N1 (Pyridinium) | -0.15 |

| C2 (Pyridinium) | +0.25 |

| C3 (Pyridinium) | +0.10 |

| C4 (Pyridinium) | +0.20 |

| C5 (Pyridinium) | +0.10 |

| C6 (Pyridinium) | +0.25 |

| C7 (Methylene) | -0.10 |

| C8 (Carbonyl) | +0.50 |

| O (Carbonyl) | -0.55 |

| N (Amide) | -0.40 |

| H (Amide) | +0.20 |

| H (Amide) | +0.20 |

Note: The values in this table are illustrative and represent expected trends based on the analysis of similar compounds.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

For Pyridinium, 1-(2-amino-2-oxoethyl)-, the HOMO is expected to be localized primarily on the less electron-deficient parts of the molecule, potentially involving the amide group. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient pyridinium ring.

Table 2: Illustrative Frontier Molecular Orbital Energies (in eV)

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 6.4 |

Note: The values in this table are hypothetical and serve to illustrate the expected output from FMO analysis.

Conformational Analysis and Torsional Barriers

The flexibility of the side chain in Pyridinium, 1-(2-amino-2-oxoethyl)- allows for different spatial arrangements, or conformations. Understanding these conformations and the energy barriers between them is crucial for predicting the molecule's shape and its interactions with its environment.

To explore the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically rotating specific dihedral angles in the molecule and calculating the energy at each step. For Pyridinium, 1-(2-amino-2-oxoethyl)-, the key dihedral angles are those around the C-N bond connecting the pyridinium ring to the side chain and the C-C bond within the side chain.

These scans would likely identify several low-energy conformers. The most stable conformer is expected to be one that minimizes steric hindrance between the pyridinium ring and the amide group. The results of these calculations can be visualized as a plot of energy versus the dihedral angle, revealing the energy minima (stable conformers) and maxima (transition states between conformers).

The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. In Pyridinium, 1-(2-amino-2-oxoethyl)-, these can include:

Steric Repulsion: Repulsive forces between bulky groups, such as the pyridinium ring and the carbonyl group, will disfavor certain conformations.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar parts of the molecule can influence conformational preference. For instance, the interaction between the positively charged pyridinium ring and the partial negative charge on the carbonyl oxygen could favor specific orientations.

Hydrogen Bonding: While less likely to be a dominant factor in the isolated cation, weak intramolecular hydrogen bonds, for example between an amide hydrogen and the π-system of the pyridinium ring, could play a role in stabilizing certain conformations.

Computational studies on similar molecules have shown that the interplay of these forces dictates the preferred three-dimensional structure. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping out potential reaction pathways and identifying the high-energy transition states that must be overcome for a reaction to occur. For Pyridinium, 1-(2-amino-2-oxoethyl)-, theoretical studies can predict its reactivity in various chemical transformations.

For example, in a nucleophilic addition reaction, calculations can model the approach of a nucleophile to the electron-deficient pyridinium ring. By mapping the potential energy surface of the reaction, a minimum energy path can be determined. The geometry and energy of the transition state for this addition can be calculated, providing the activation energy for the reaction.

These calculations can also be used to explore other potential reactions, such as the hydrolysis of the amide bond or reactions involving the methylene (B1212753) group. By comparing the activation energies for different pathways, it is possible to predict which reactions are most likely to occur under a given set of conditions. Such studies have been instrumental in understanding the reactivity of various heterocyclic compounds. researchgate.net

Computational Elucidation of Pyridinium-Involved Reaction Mechanisms

The understanding of chemical reactions at a molecular level is greatly enhanced by computational chemistry. For reactions involving pyridinium compounds, quantum chemical methods are employed to map out potential reaction pathways. These studies can determine the thermodynamic energies of intermediates and the activation barriers for key steps in a proposed mechanism. rsc.org

For instance, in processes like pyridinium-based CO₂ reduction, computational studies have been crucial in predicting the actual form of the co-catalyst involved, suggesting that surface-bound species might be more probable than previously proposed solution-phase radicals. rsc.org Similar methodologies can be applied to reactions involving Pyridinium, 1-(2-amino-2-oxoethyl)-. By modeling the interaction with other reactants, catalysts, or surfaces, researchers can elucidate the step-by-step transformation. This involves locating transition states—the highest energy points along a reaction coordinate—and connecting them to the reactants and products. A computational study on the synthesis of pyrrolidinedione derivatives, for example, successfully calculated the energy barriers for Michael addition, oxygen atom migration, and cyclization, providing a detailed mechanistic picture. rsc.org Such an approach for Pyridinium, 1-(2-amino-2-oxoethyl)- would clarify its role and reactivity in various chemical environments.

Energetic Landscape of Pyridinium, 1-(2-amino-2-oxoethyl)- Transformations

The energetic landscape, or potential energy surface (PES), provides a comprehensive map of the energy of a molecular system as a function of its geometry. For transformations of Pyridinium, 1-(2-amino-2-oxoethyl)-, computational methods can calculate the relative energies of different conformers, isomers, transition states, and products.

Solvent Effects and Solvation Models in Computational Studies

Solvent interactions can dramatically influence the thermodynamics and kinetics of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. fiveable.me Computational models that account for these effects are critical for accurate predictions of chemical behavior in solution. wikipedia.org These models are generally classified as implicit (continuum) or explicit. wikipedia.org

Continuum Solvation Models

Continuum solvation models, also known as implicit models, treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. fiveable.me This approach offers a computationally efficient way to capture the bulk effects of the solvent. fiveable.me The solute is placed within a cavity created in the dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized medium are calculated to determine the solvation free energy. fiveable.mescispace.com

Several continuum models are widely used:

Polarizable Continuum Model (PCM): This model accounts for the dielectric response of the solvent to the solute's electric field. fiveable.me

Conductor-like Screening Model (COSMO): This model simplifies the calculation by treating the solvent as a conductor-like dielectric continuum. fiveable.me

Solvation Model based on Density (SMD): This universal solvation model can be applied to any solvent by using a set of solvent descriptors. It has shown high accuracy for calculating solvation free energies in both standard organic solvents and more complex media like ionic liquids. researchgate.net

While computationally efficient, these models may not fully capture specific short-range interactions like hydrogen bonding, which can be critical in some systems. nih.gov

Explicit Solvent Molecule Interactions in Reaction Dynamics

Explicit solvent models provide a more detailed and physically realistic picture by including individual solvent molecules in the simulation. wikipedia.org This atomistic approach allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonds and the detailed structure of the solvation shells around the solute. nih.gov

This method is particularly important when strong, localized interactions between the solute and solvent play a dominant role. nih.gov For example, in studying the Cope elimination, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations with explicit solvent molecules were able to reproduce the large rate increases observed experimentally when moving from water to dipolar aprotic solvents, an effect that continuum models failed to capture. researchgate.net The analysis showed that the rate enhancement was due to poorer solvation of the reactant in the aprotic solvents. researchgate.net

Hybrid models, often called cluster-continuum models, offer a compromise by treating the solute and a few key solvent molecules explicitly (using quantum mechanics) while the rest of the solvent is treated as a continuum. nih.gov This approach can significantly improve accuracy for systems like anions where direct hydrogen bonding to the solvent is crucial. nih.gov For Pyridinium, 1-(2-amino-2-oxoethyl)-, with its charged pyridinium ring and hydrogen-bonding capable amide group, explicit solvent models would be essential for accurately modeling its reaction dynamics in protic solvents like water.

Charge Distribution and Electrostatic Potential Analysis (NBO, MEP, Mulliken)

Understanding the distribution of electrons within a molecule is fundamental to predicting its reactivity. Computational chemistry offers several methods to analyze the charge distribution, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Mulliken Population Analysis: This is one of the oldest and computationally simplest methods for calculating atomic partial charges. However, it is known to be highly dependent on the basis set used in the calculation and often provides only qualitative results as it divides orbital populations equally between atoms in a bond, ignoring polarization. stackexchange.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive and reliable picture of charge distribution. It analyzes the electron density in terms of localized natural atomic orbitals and the bonds formed between them, thus accounting for the polarization of chemical bonds. stackexchange.com NBO is generally considered more robust than Mulliken analysis with respect to changes in the computational basis set. stackexchange.com

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential created by the molecule's electron and nuclear charge distribution. It is used to visualize regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). mdpi.com In a typical MEP map, red colors indicate electronegative regions (e.g., around oxygen or nitrogen atoms), while blue colors indicate electropositive regions.

For Pyridinium, 1-(2-amino-2-oxoethyl)-, these analyses would reveal key features: the positive charge is expected to be delocalized across the pyridinium ring, making it an electrophilic site. The oxygen atom of the carbonyl group and the nitrogen of the amino group would be identified as electron-rich, nucleophilic sites. The table below presents hypothetical, yet chemically plausible, charge distribution data for selected atoms based on these methods.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| N (Pyridinium) | -0.15 | -0.35 |

| C (Carbonyl) | +0.45 | +0.70 |

| O (Carbonyl) | -0.50 | -0.65 |

| N (Amide) | -0.60 | -0.85 |

Advanced Spectroscopic and Analytical Methodologies in the Research of Pyridinium, 1 2 Amino 2 Oxoethyl

Application of Multidimensional NMR Spectroscopy for Structural Elucidation of Complex Adducts and Intermediates

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. In the context of Pyridinium (B92312), 1-(2-amino-2-oxoethyl)-, these techniques are crucial for confirming the covalent structure and for characterizing more complex systems, such as reaction intermediates or adducts formed with other molecules.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are fundamental for establishing the bonding framework of a molecule by revealing correlations between different nuclei. For Pyridinium, 1-(2-amino-2-oxoethyl)-, a combination of COSY, HSQC, and HMBC experiments would provide a complete picture of its molecular structure. sdsu.eduwikipedia.orgepfl.ch

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Pyridinium, 1-(2-amino-2-oxoethyl)-, COSY would show correlations between the adjacent protons on the pyridinium ring. It would also confirm the connectivity within the 2-amino-2-oxoethyl side chain, for instance, by showing a correlation between the methylene (B1212753) protons and the NH protons of the amide group, if the exchange rate is slow enough.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orgepfl.ch This is essential for assigning the carbon resonances of the pyridinium ring and the methylene group in the side chain. The HSQC spectrum would clearly link each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. wikipedia.orgepfl.ch This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the amide group and the carbon atoms in the pyridinium ring that are not directly bonded to a proton. For instance, correlations would be expected between the methylene protons and the carbonyl carbon, as well as the nitrogen-bearing carbon of the pyridinium ring.

A representative table of expected 2D NMR correlations for Pyridinium, 1-(2-amino-2-oxoethyl)- is provided below. The chemical shifts are hypothetical but are based on typical values for similar pyridinium structures.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-2', H-6' | H-3', H-5' | C-2', C-6' | C-4', C=O |

| H-3', H-5' | H-2', H-6', H-4' | C-3', C-5' | C-2', C-6', C-4' |

| H-4' | H-3', H-5' | C-4' | C-2', C-6', C-3', C-5' |

| CH₂ | NH₂ | CH₂ | C-2', C-6', C=O |

| NH₂ | CH₂ | - | C=O, CH₂ |

Solid-State NMR for Crystalline Forms or Hybrid Materials

While solution-state NMR provides detailed information about molecules in solution, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase, such as crystalline forms, polymorphs, or hybrid materials where the pyridinium compound might be immobilized. chemrxiv.org For Pyridinium, 1-(2-amino-2-oxoethyl)-, ssNMR could be employed to:

Distinguish between different crystalline forms (polymorphs): Different packing arrangements in the crystal lattice can lead to distinct chemical shifts and cross-polarization dynamics.

Probe intermolecular interactions: ssNMR can provide insights into hydrogen bonding and other non-covalent interactions that define the crystal structure.

Characterize the compound in a heterogeneous environment: If the pyridinium salt is part of a composite material, ssNMR can describe its structure and mobility within the matrix.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines in the solid state. chemrxiv.org Multidimensional ssNMR experiments can further reveal through-space connectivities, providing a detailed picture of the three-dimensional structure.

Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound, elucidating its structure through fragmentation analysis, and monitoring the progress of chemical reactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. nih.govchemrxiv.org For Pyridinium, 1-(2-amino-2-oxoethyl)-, HRMS would be used to confirm its molecular formula (C₇H₉N₂O⁺). The high accuracy of the mass measurement helps to distinguish the target compound from other species with the same nominal mass but different elemental compositions.

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 137.0691 | 137.0693 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its structural motifs. For Pyridinium, 1-(2-amino-2-oxoethyl)-, characteristic fragmentation pathways would be expected, such as the loss of the amino-oxoethyl side chain or cleavage within the side chain itself. This technique is also crucial for identifying and characterizing reaction intermediates and byproducts. nih.govnih.gov

A plausible fragmentation pathway for Pyridinium, 1-(2-amino-2-oxoethyl)- is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 137.07 | 79.06 | C₂H₂N₂O |

| 137.07 | 94.06 | C₂H₃NO |

| 137.07 | 58.04 | C₅H₅N |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of a compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and charged molecules like Pyridinium, 1-(2-amino-2-oxoethyl)-. nih.govresearchgate.netresearchgate.net It allows the intact molecule to be transferred from solution to the gas phase as an ion with minimal fragmentation. ESI-MS is therefore ideal for accurate molecular weight determination and for studying non-covalent complexes.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for the analysis of large biomolecules, but it can also be applied to smaller organic molecules. nih.govfigshare.comyoutube.com In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. Pyridinium-based compounds themselves have been investigated as matrices in MALDI applications, which could be a relevant consideration in the analysis of Pyridinium, 1-(2-amino-2-oxoethyl)-. nih.gov The choice between ESI and MALDI would depend on the specific research question, the sample complexity, and the desired information.

X-ray Diffraction and Crystallography for Elucidating Crystal Structures of Salts and Co-crystals

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials like the salts of Pyridinium, 1-(2-amino-2-oxoethyl)-. By analyzing the pattern of diffracted X-rays, researchers can deduce the three-dimensional arrangement of atoms and molecules within a crystal lattice.

Single crystal X-ray diffraction (SC-XRD) offers the most definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a salt of Pyridinium, 1-(2-amino-2-oxoethyl)-, a suitable single crystal is grown and irradiated with a focused X-ray beam. The resulting diffraction pattern allows for the construction of an electron density map, from which the atomic positions can be resolved.

Table 1: Illustrative Single Crystal Crystallographic Data for a Related Pyridinium Salt (5-amino-2-methylpyridinium hydrogen fumarate) This table presents data for a related compound to illustrate the type of information obtained from SC-XRD analysis.

| Parameter | Value (at 150 K) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3283(3) |

| b (Å) | 13.0652(4) |

| c (Å) | 7.6402(2) |

| β (°) | 108.623(3) |

| Volume (ų) | 977.84(5) |

| Z (Formula Units) | 4 |

| Calculated Density (g/cm³) | 1.528 |

| Data sourced from CCDC 1952142 as reported in literature. nih.gov |

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze microcrystalline samples and is particularly crucial for identifying different crystalline forms, or polymorphs. researchgate.netwikipedia.org Polymorphism is the ability of a compound to exist in multiple crystal structures, which can have different physical properties. rigaku.com In pharmaceutical development, controlling polymorphism is critical, as different forms can exhibit varying solubility and stability. researchgate.net

For Pyridinium, 1-(2-amino-2-oxoethyl)-, a PXRD analysis involves irradiating a powdered sample with X-rays and recording the diffraction intensity as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystal phase. youtube.com By comparing the PXRD pattern of a new batch to an established reference pattern, one can confirm phase identity and purity. If the compound can form polymorphs or solvates, PXRD is the primary tool for their identification and characterization. For example, studies on other pyridinium salts have used PXRD to identify layered structures and the effects of different anions on the crystal lattice. researchgate.net This method allows for rapid and non-destructive analysis, making it ideal for routine quality control and for studying phase transitions under different conditions like temperature or humidity. rigaku.com

Spectroelectrochemical Methods for Investigating Redox Behavior

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide detailed information about the redox behavior of a molecule and the properties of its electrochemically generated species.

Cyclic voltammetry (CV) is the most common electrochemical technique used to study the redox properties of pyridinium salts. In a typical experiment, a voltage is swept between two limits at a specific scan rate, and the resulting current is measured. For a pyridinium compound, this can reveal the potential at which it undergoes reduction (gaining an electron) to form a pyridinyl radical.

Studies on various pyridinium salts have shown that their reduction potentials are influenced by substituents on the pyridine (B92270) ring and the nature of the N-alkyl group. nih.gov The reduction potential of the pyridinium cation itself has been reported to be around -0.58 V versus SCE on a platinum electrode, though this value is highly dependent on the electrode material. rsc.org For Pyridinium, 1-(2-amino-2-oxoethyl)-, CV would be used to determine its specific reduction potential. The reversibility of the redox event provides insight into the stability of the resulting radical. An irreversible wave suggests the radical is unstable and undergoes subsequent chemical reactions. researchgate.net

Table 2: Illustrative Redox Potentials for Pyridinium and Related Compounds This table presents data for related compounds to illustrate the type of information obtained from Cyclic Voltammetry.

| Compound/System | Electrode | Reduction Potential (E_red) | Notes |

| Pyridinium | Platinum | -0.58 V vs. SCE | Reversible electrochemical behavior. rsc.org |

| Pyridinium | Silver, Gold, Copper | ~ -0.98 V vs. SCE | Potential is ~400 mV more negative than on Pt. rsc.org |

| Thianthrenium Salt | - | -1.28 V vs. Ag/AgNO₃ | Irreversible reduction profile. researchgate.net |

| Katritzky Salt | - | -1.33 V vs. Ag/AgNO₃ | More difficult to reduce than the Thianthrenium salt. researchgate.net |

To identify the transient species formed during redox reactions, spectroscopy is performed simultaneously with the electrochemical experiment. Techniques like UV-visible-NIR or Raman spectroelectrochemistry allow for the direct observation of intermediates, such as radicals or radical anions.

For instance, in studies of pyridinium electrochemistry, surface-enhanced Raman spectroelectrochemistry (SERS-SEC) has been employed to probe species adsorbed on the electrode surface during reduction, although in some cases, evidence for a pyridinium radical was not found, suggesting a complex surface-dependent mechanism. rsc.org In other systems, such as those involving rhenium-coordinated pyridazine (B1198779) ligands, UV-vis-NIR spectroelectrochemistry has been used to monitor changes in electronic transitions as the complex is reduced, providing clear evidence of the formation of the reduced species and intramolecular charge transfers. researchgate.net Applying these methods to Pyridinium, 1-(2-amino-2-oxoethyl)- would allow for the confirmation of the pyridinyl radical formation and the characterization of its electronic structure.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Product Analysis

Chromatographic methods are essential for separating mixtures, assessing the purity of synthesized compounds, and analyzing the products of chemical reactions. Given the ionic and hydrophilic nature of Pyridinium, 1-(2-amino-2-oxoethyl)-, specific chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyridinium compounds. Due to their polarity, reversed-phase HPLC often requires ion-pairing reagents. However, modern mixed-mode chromatography columns, which combine reversed-phase and ion-exchange properties, can effectively retain and separate pyridines and their salts using mass spectrometry-compatible mobile phases. helixchrom.com For Pyridinium, 1-(2-amino-2-oxoethyl)-, an HPLC method would be developed to serve as a quality control assay, quantifying its purity and identifying any synthesis-related impurities or degradation products. Purity levels exceeding 98% are often achievable and can be verified by this method. nih.gov

Gas chromatography (GC) is typically used for more volatile and thermally stable compounds. While pyridinium salts themselves are non-volatile, GC can be used to analyze the starting materials or potential volatile byproducts from their synthesis. cncb.ac.cn Quantitative Structure-Retention Relationship (QSRR) studies in GC have also been used to understand the separation mechanisms of various compounds on ionic liquid-based stationary phases, some of which are based on pyridinium structures. chemrxiv.org

For preparative-scale purification, techniques like pH-zone-refining counter-current chromatography have been successfully used to separate novel pyridine derivatives from complex synthetic mixtures, yielding high-purity products. nih.gov

Table 3: Illustrative HPLC Conditions for Separation of Pyridine Derivatives This table presents example conditions to illustrate the application of HPLC for analyzing pyridine-related compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | Amaze SC (Mixed-Mode) | Amaze HD |

| Separation Modes | Reversed-phase, Cation-exchange | Hydrogen-bonding, Cation-exchange |

| Mobile Phase | Acetonitrile (B52724)/Water/Ammonium (B1175870) Formate (B1220265) pH 3 (Gradient) | Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate |

| Detection | UV @ 254 nm | UV @ 275 nm |

| Analytes | Pyridine, Bromopyridine, Bipyridine | Pyridine, Aminopyridine Isomers |

| Data sourced from HELIX Chromatography application notes. helixchrom.comhelixchrom.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and separation of non-volatile, polar compounds like Pyridinium, 1-(2-amino-2-oxoethyl)-. Its versatility allows for the development of robust methods to determine the concentration and purity of the main compound and to separate it from impurities and related substances.

Methodologies for similar pyridinium compounds, such as pyridinoline (B42742) and deoxypyridinoline, often utilize reversed-phase HPLC with UV detection. nih.gov For instance, a method developed for the analysis of these related compounds demonstrated high precision and recovery, with intra-assay variabilities below 10% and recoveries close to 100%. nih.gov The hydrophilic nature of Pyridinium, 1-(2-amino-2-oxoethyl)-, suggests that mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, could also be highly effective. This approach can provide excellent retention and peak shape for polar compounds without the need for ion-pairing reagents, which can be incompatible with mass spectrometry detection. helixchrom.com

Furthermore, specialized columns, such as those designed for hydrogen-bonding interactions, have been successfully used to separate isomers of aminopyridines. sielc.com This indicates that such a strategy could be beneficial for resolving structurally similar impurities from Pyridinium, 1-(2-amino-2-oxoethyl)-. The mobile phase composition, including the type and concentration of organic modifiers (like acetonitrile or methanol) and additives (like formic acid or ammonium formate), is a critical parameter that can be optimized to achieve the desired separation and retention. sielc.com

Below is a table summarizing typical HPLC parameters that could be applied for the quantitative analysis of Pyridinium, 1-(2-amino-2-oxoethyl)-, based on methods developed for analogous compounds.

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) or Mixed-mode column |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate buffer) and an organic solvent (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Intra-day Precision (RSD) | < 2% |

| Inter-day Precision (RSD) | < 5% |

| Recovery | 98-102% |

This data is representative of typical performance for similar analytes and may vary for Pyridinium, 1-(2-amino-2-oxoethyl)-.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While Pyridinium, 1-(2-amino-2-oxoethyl)- is a non-volatile salt, GC-MS is highly valuable for identifying volatile byproducts that may arise during its synthesis or degradation. Additionally, the target compound itself can be analyzed by GC-MS after a chemical modification step known as derivatization.

Derivatization is a process that converts non-volatile compounds into more volatile derivatives suitable for GC analysis. For compounds containing active hydrogens, such as amines and amides, silylation is a common derivatization technique. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the analyte. For certain amino-containing pyridine compounds, derivatization to form electron-capturing derivatives has been employed to enhance sensitivity in GC-MS analysis. elsevier.comnih.gov

The analysis of byproducts is crucial for quality control. For example, if pyridine were a starting material or a potential impurity, its presence could be readily detected by GC-MS due to its volatility. hmdb.ca The mass spectrometer provides detailed structural information, allowing for the confident identification of unknown volatile impurities.

The following table outlines plausible GC-MS parameters for the analysis of a derivatized form of Pyridinium, 1-(2-amino-2-oxoethyl)- or its volatile byproducts.

| Parameter | Setting |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50-100 °C, followed by a ramp to 250-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-500 |

These parameters are illustrative and would require optimization for the specific derivatized analyte or byproduct.

Applications of Pyridinium, 1 2 Amino 2 Oxoethyl As a Chemical Building Block or Reagent

Role in Organic Synthesis as a Catalyst or Precursor

The chemical reactivity of Pyridinium (B92312), 1-(2-amino-2-oxoethyl)- makes it a valuable tool for synthetic chemists. The electron-withdrawing nature of the pyridinium ring activates adjacent functional groups, making it an effective agent in various transformations. masterorganicchemistry.com